molecular formula C12H26N2O B14315521 N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide CAS No. 114318-94-4

N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide

Cat. No.: B14315521
CAS No.: 114318-94-4
M. Wt: 214.35 g/mol
InChI Key: RANMPCGRQHZTKK-LLVKDONJSA-N
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Description

N,N-dimethyl-N’-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide is a complex organic compound with a unique structure that includes both dimethyl and methanimidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable amine with an aldehyde or ketone to form an imine intermediate.

    Dimethylation: The imine intermediate is then subjected to dimethylation using reagents such as dimethyl sulfate or methyl iodide under basic conditions.

    Final Coupling: The final step involves coupling the dimethylated intermediate with a suitable alkylating agent to introduce the 2-methylpropan-2-yl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-N’-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-N’-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,2-ethanediamine: A simpler diamine with similar dimethyl groups.

    N,N’-Dimethylcyclohexane-1,2-diamine: Another diamine with a cyclohexane ring structure.

Properties

CAS No.

114318-94-4

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide

InChI

InChI=1S/C12H26N2O/c1-10(2)11(13-9-14(6)7)8-15-12(3,4)5/h9-11H,8H2,1-7H3/t11-/m1/s1

InChI Key

RANMPCGRQHZTKK-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@@H](COC(C)(C)C)N=CN(C)C

Canonical SMILES

CC(C)C(COC(C)(C)C)N=CN(C)C

Origin of Product

United States

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